molecular formula C3H4N3NaO2S B6602956 sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate CAS No. 2137669-98-6

sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate

Cat. No.: B6602956
CAS No.: 2137669-98-6
M. Wt: 169.14 g/mol
InChI Key: CWDRNHUBQPWWAK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate typically involves the reaction of 1-methyl-1H-1,2,3-triazole with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sulfinate group. The general reaction scheme is as follows:

    Starting Materials: 1-methyl-1H-1,2,3-triazole, sulfur dioxide, sodium hydroxide.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-25°C.

    Procedure: 1-methyl-1H-1,2,3-triazole is dissolved in water, followed by the addition of sulfur dioxide gas. Sodium hydroxide is then added to the reaction mixture to neutralize the solution and form the sodium salt of the sulfinate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Sodium 1-methyl-1H-1,2,3-triazole-4-sulfonate.

    Reduction: Sodium 1-methyl-1H-1,2,3-triazole-4-sulfide.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    1,2,3-Triazole: A parent compound with similar structural features but lacking the sulfinate group.

    1,2,4-Triazole: An isomer with different nitrogen atom arrangement, exhibiting distinct chemical properties.

    Sodium 1-methyl-1H-1,2,4-triazole-3-sulfinate: A similar compound with the sulfinate group attached to a different position on the triazole ring.

Uniqueness: Sodium 1-methyl-1H-1,2,3-triazole-4-sulfinate is unique due to the specific positioning of the sulfinate group on the triazole ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

sodium;1-methyltriazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S.Na/c1-6-2-3(4-5-6)9(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDRNHUBQPWWAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.